2,2-Dimethyl-4-phenylpyrrolidine hydrochloride
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Overview
Description
2,2-Dimethyl-4-phenylpyrrolidine hydrochloride is a chemical compound with the molecular formula C12H17N·HCl. It is a pyrrolidine derivative characterized by the presence of a phenyl group and two methyl groups attached to the pyrrolidine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-phenylpyrrolidine hydrochloride typically involves the reaction of 4-phenylbutan-2-one with ammonia or an amine in the presence of a reducing agent. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-100°C)
Solvent: Common solvents like ethanol or methanol
Catalyst: Hydrogenation catalysts such as palladium on carbon (Pd/C)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-phenylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyrrolidines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Dimethyl-4-phenylpyrrolidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-phenylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpyrrolidine: Lacks the phenyl group, resulting in different chemical and biological properties.
4-Phenylpyrrolidine: Lacks the dimethyl substitution, affecting its reactivity and interactions.
2,2-Dimethyl-4-phenylpiperidine: Similar structure but with a six-membered ring, leading to different steric and electronic effects.
Uniqueness
2,2-Dimethyl-4-phenylpyrrolidine hydrochloride is unique due to its specific combination of a phenyl group and two methyl groups on the pyrrolidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2,2-dimethyl-4-phenylpyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-12(2)8-11(9-13-12)10-6-4-3-5-7-10;/h3-7,11,13H,8-9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQQYMPDNIQCBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)C2=CC=CC=C2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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